molecular formula C80H102ClN15O14 B1665008 (2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide CAS No. 170157-13-8

(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide

Cat. No. B1665008
M. Wt: 1533.2 g/mol
InChI Key: ZWNUQDJANZGVFO-YHSALVGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acyline is a novel GnRH antagonist found in animal studies to be a potent suppressor of circulating gonadotropin and testosterone (T) levels. Acyline inhibits basal and GnRH-stimulated serum testosterone concentrations in male dogs. Acyline prevented ovulation, but did not affect ovarian follicular development or gestational corpora lutea in the domestic cat. A single dose of the potent gonadotropin-releasing hormone antagonist acyline suppresses gonadotropins and testosterone for 2 weeks in healthy young men.

Scientific Research Applications

  • Kappa-Opioid Receptor Antagonists :

    • A compound with kappa-opioid receptor (KOR) antagonistic properties, showing high affinity for human, rat, and mouse KORs, has been identified. It displayed potential for treating conditions like depression and addiction disorders. This suggests that complex molecules like the one might also be explored for their potential interactions with opioid receptors or other targets in the central nervous system (Grimwood et al., 2011).
  • Enantiomeric Purity and Chemical Transformations :

    • Studies on carbapenem-derived compounds have shown how primary amine-promoted ring opening can lead to the formation of enantiomerically pure pyrrolidine derivatives, emphasizing the importance of stereochemistry in drug design and the potential for creating highly specific drug molecules (Valiullina et al., 2020).
  • Antifungal Tripeptides :

    • The design of antifungal tripeptides based on their amino acid sequences, and the use of conceptual density functional theory for the calculation of molecular properties, indicates the complex interplay between structure and function in drug molecules, potentially applicable to the design and understanding of compounds like the one (Flores-Holguín et al., 2019).
  • Aurora Kinase Inhibitors for Cancer Treatment :

    • Research on Aurora kinase inhibitors highlights the potential of complex molecules to act as targeted therapies for diseases like cancer. The development of such inhibitors can provide insights into the interaction between complex molecules and specific cellular targets (ロバート ヘンリー,ジェームズ, 2006).

properties

CAS RN

170157-13-8

Product Name

(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide

Molecular Formula

C80H102ClN15O14

Molecular Weight

1533.2 g/mol

IUPAC Name

(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C80H102ClN15O14/c1-46(2)36-67(92-72(103)63(84)39-52-22-29-59(30-23-52)89-48(5)98)76(107)95(75(106)65(86)40-53-24-31-60(32-25-53)90-49(6)99)79(110)80(71(102)62(83)38-51-20-27-58(81)28-21-51,43-70(101)66(91-50(7)100)42-54-19-26-56-15-8-9-16-57(56)37-54)96(77(108)68(45-97)93-73(104)64(85)41-55-14-12-33-87-44-55)78(109)69-18-13-35-94(69)74(105)61(82)17-10-11-34-88-47(3)4/h8-9,12,14-16,19-33,37,44,46-47,61-69,88,97H,10-11,13,17-18,34-36,38-43,45,82-86H2,1-7H3,(H,89,98)(H,90,99)(H,91,100)(H,92,103)(H,93,104)/t61-,62+,63+,64+,65-,66+,67-,68-,69-,80-/m0/s1

InChI Key

ZWNUQDJANZGVFO-YHSALVGYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N(C(=O)[C@H](CC1=CC=C(C=C1)NC(=O)C)N)C(=O)[C@](CC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)[C@@H](CC4=CC=C(C=C4)Cl)N)N(C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCNC(C)C)N)C(=O)[C@H](CO)NC(=O)[C@@H](CC6=CN=CC=C6)N)NC(=O)[C@@H](CC7=CC=C(C=C7)NC(=O)C)N

SMILES

CC(C)CC(C(=O)N(C(=O)C(CC1=CC=C(C=C1)NC(=O)C)N)C(=O)C(CC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)C(CC4=CC=C(C=C4)Cl)N)N(C(=O)C5CCCN5C(=O)C(CCCCNC(C)C)N)C(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)N)NC(=O)C(CC7=CC=C(C=C7)NC(=O)C)N

Canonical SMILES

CC(C)CC(C(=O)N(C(=O)C(CC1=CC=C(C=C1)NC(=O)C)N)C(=O)C(CC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)C(CC4=CC=C(C=C4)Cl)N)N(C(=O)C5CCCN5C(=O)C(CCCCNC(C)C)N)C(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)N)NC(=O)C(CC7=CC=C(C=C7)NC(=O)C)N

Appearance

Solid powder

Other CAS RN

170157-13-8

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XXXSXXLXPA

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acyline;  MER104;  MER-104;  MER 104.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide
Reactant of Route 2
(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide
Reactant of Route 3
(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide
Reactant of Route 4
(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide
Reactant of Route 5
(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide
Reactant of Route 6
(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide

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